
Eleostearic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eleostearic acid (ESA) is a conjugated fatty acid that is found in small amounts in some vegetable oils, such as tung oil and bitter gourd seed oil. It has gained attention in recent years due to its potential applications in various fields, including biomedical research, material science, and nutrition. ESA is known for its unique chemical structure, which gives it a variety of interesting properties.
Applications De Recherche Scientifique
1. Application in Coating Technology
Eleostearic acid, derived from Tung oil, is primarily utilized in coating applications to enhance the performance of coating films. Optimal preparation conditions for eleostearic acid involve specific solvent-saponification and acidification processes (Li, 2014).
2. Anticancer Properties
Eleostearic acid exhibits notable anticancer effects. A study demonstrated its ability to inhibit breast cancer cell proliferation and induce apoptosis through oxidation-dependent mechanisms. This acid was found to be more effective than conjugated linoleic acid in these functions (Grossmann et al., 2009).
3. Preservation Methods
Research on preserving eleostearic acid has been conducted, focusing on optimal storage conditions and the effects of various factors on its content. Effective preservation involves vacuum packaging and maintaining a temperature below 25°C (Yan, 2007).
4. Lack of Chemopreventive Effects in Specific Cases
A study found that alpha-eleostearic acid did not significantly affect mammary and colon carcinogenesis in specific experimental settings, indicating its effects may be context-dependent (Kitamura et al., 2006).
5. Effects on MCF-7 Breast Cancer Cells
Alpha-eleostearic acid suppresses proliferation in MCF-7 breast cancer cells through activation of PPARγ and inhibition of ERK 1/2, suggesting its potential as a chemotherapeutic agent (Moon et al., 2010).
6. Apoptosis Induction in Bladder Cancer Cells
Beta-eleostearic acid induces apoptosis in human bladder cancer cells through ROS-mediated pathways and PPARγ activation, highlighting its cytotoxicity and potential therapeutic application (Sun et al., 2012).
7. Chemical Reactions and Stability
Research on the reactions at the carboxyl group of eleostearic acid has led to the preparation and characterization of various derivatives, contributing to our understanding of its chemical properties (Thames et al., 1968).
8. Metabolism into Conjugated Linoleic Acid
A study on the metabolism of α-eleostearic acid in mice revealed its efficient conversion into conjugated linoleic acids, highlighting its potential dietary benefits (Yuan et al., 2009).
9. Pharmacological Effects and Applications
α-Eleostearic acid's structure, preparation, pharmacological effects, and potential applications have been extensively reviewed, providing insights into its diverse biological activities (Qian, 2012).
10. Synthesis and Corrosion Inhibition
The synthesis of eleostearic acid imidazoline derivative from Tung oil and its role as a corrosion inhibitor for steel highlights its potential in material protection applications (Zhihai et al., 2012).
Propriétés
Numéro CAS |
13296-76-9 |
|---|---|
Nom du produit |
Eleostearic acid |
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
octadeca-9,11,13-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20) |
Clé InChI |
CUXYLFPMQMFGPL-WJTNUVGISA-N |
SMILES isomérique |
CCCC/C=C\C=C\C=C\CCCCCCCC(=O)O |
SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)O |
SMILES canonique |
CCCCC=CC=CC=CCCCCCCCC(=O)O |
Autres numéros CAS |
13296-76-9 |
Synonymes |
9,11,13-CLN 9,11,13-conjugated linolenic acid 9,11,13-octadecatrienoic acid 9c,11t,13t-CLN 9cis,11trans,13trans-conjugated linolenic acid eleostearic acid eleostearic acid, (E,E,E)-isomer eleostearic acid, (E,Z,E)-isomer eleostearic acid, (Z,E,E)-isomer eleostearic acid, (Z,Z,E)-isomer trichosanic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



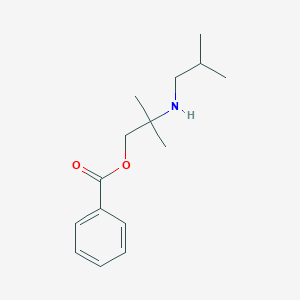
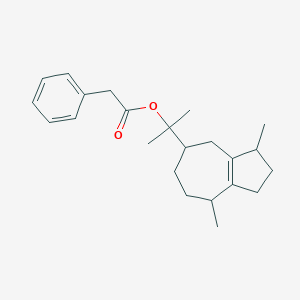


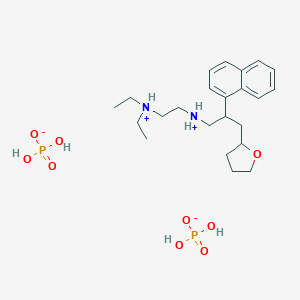
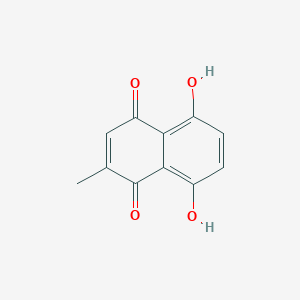
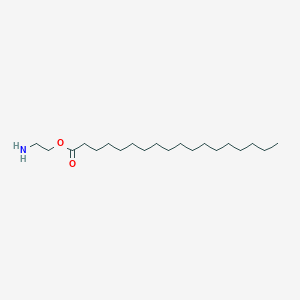
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
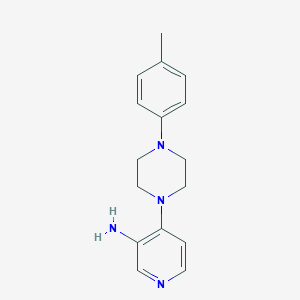


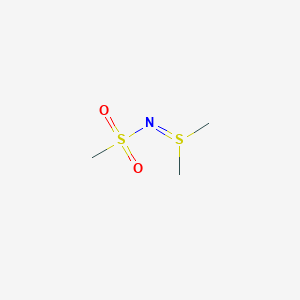
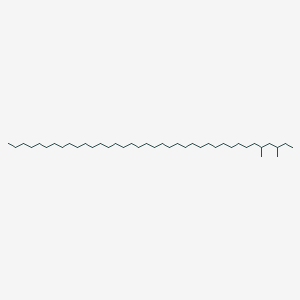
![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)